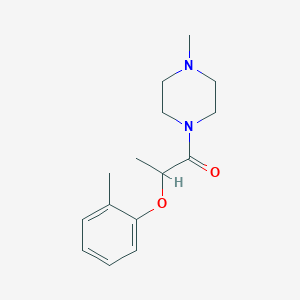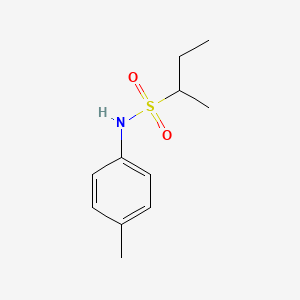
2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Descripción general
Descripción
2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenol and 4-methylpiperazine.
Reaction: The 2-methylphenol is reacted with epichlorohydrin in the presence of a base to form 2-(2-methylphenoxy)propan-1-ol.
Substitution: The resulting 2-(2-methylphenoxy)propan-1-ol is then reacted with 4-methylpiperazine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: This compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylphenoxy)propan-1-ol: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Phenoxypropanone Derivatives:
Uniqueness
2-(2-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-4-5-7-14(12)19-13(2)15(18)17-10-8-16(3)9-11-17/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSVZCQGRMSSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4662182.png)
![4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL](/img/structure/B4662188.png)
![(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4662196.png)
![5-[(5-chloro-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4662203.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B4662214.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4662217.png)

![1-[4-(1H-indol-2-ylcarbonyl)piperazino]-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4662235.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(4-isopropoxyphenyl)acryloyl]piperazine](/img/structure/B4662249.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4662251.png)
![(4-BUTYLPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4662269.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea](/img/structure/B4662276.png)
![(5-ETHYL-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4662293.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-[3-(4-methylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4662299.png)
